3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid
Description
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a sulfonyl group at position 3 of the thiophene ring. The sulfonyl substituent is modified with a branched alkyl chain (2-methylpropane), which enhances steric bulk and lipophilicity.
Properties
IUPAC Name |
3-tert-butylsulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S2/c1-9(2,3)15(12,13)6-4-5-14-7(6)8(10)11/h4-5H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTHNAUFIOOQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(SC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354350 | |
| Record name | 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51285-58-6 | |
| Record name | 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Sequential Sulfonation and Carboxylation
Sulfonation of 3-methylthiophene
- React 3-methylthiophene with a sulfonating agent (e.g., chlorosulfonic acid) to introduce a sulfonic acid group at the 3-position.
- Oxidize the sulfonic acid to the sulfonyl group using H₂O₂ or another oxidizing agent.
- Intermediate : 3-(tert-butylsulfonyl)thiophene.
Route 2: Direct Functionalization via Grignard Reaction
Synthesis of 3-sulfonylthiophene
- Metallate 3-bromothiophene with n-BuLi, followed by reaction with tert-butylsulfonyl chloride.
- Intermediate : 3-(tert-butylsulfonyl)thiophene.
Comparative Analysis of Routes
| Step | Route 1 | Route 2 |
|---|---|---|
| Sulfonyl Introduction | Sulfonation/oxidation | Direct sulfonyl chloride coupling |
| Carboxylation Method | Palladium-catalyzed carbonylation | Grignard/CO₂ quenching |
| Regioselectivity | Moderate (requires directing groups) | High (controlled metallation) |
| Scalability | Feasible with heterogeneous catalysts | Limited by Grignard stability |
Critical Reaction Parameters
- Temperature Control : Sub-zero conditions (-60°C) are critical for metallation steps to avoid side reactions.
- Catalyst Selection : Pd/C or homogeneous Pd(OAc)₂ enhances carbonylation efficiency.
- Oxidation Efficiency : H₂O₂ in acetic acid achieves >90% sulfone conversion in analogous systems.
Challenges and Mitigation
- Sulfur Stability : Sulfonyl groups may decompose under strong acidic/basic conditions. Neutral pH and low temperatures are recommended.
- Byproduct Formation : Use of silica gel-packed reactors (as in vapor-phase chlorination) could improve purity in large-scale synthesis.
Data from Analogous Systems
- Carbonylation Yields : Up to 89% for 2-thiophenecarboxylic acid derivatives under CO pressure.
- Sulfonation Efficiency : ~85% conversion in similar thiophene sulfonation reactions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the thiophene ring.
Scientific Research Applications
Synthetic Chemistry
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The sulfonyl group can facilitate nucleophilic substitutions, allowing for the introduction of different functional groups.
- Coupling Reactions : It can be used in coupling reactions to form more complex thiophene derivatives, which are valuable in materials science.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications due to its biological activities:
- Antiviral Properties : Research indicates that thiophene derivatives exhibit antiviral activity against several viruses, including HIV. Compounds structurally related to this compound have shown promising results in inhibiting viral replication with low cytotoxicity profiles .
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by affecting pathways such as NF-kappa-B and AP-1. This suggests potential use in treating inflammatory diseases .
- Analgesic Activity : Studies have indicated that derivatives of this compound exhibit significant analgesic effects in animal models, positioning it as a candidate for pain management therapies .
Case Study 1: Antiviral Efficacy
A study focused on the antiviral efficacy of thiophene derivatives demonstrated that modifications to the structure of compounds similar to this compound enhanced their activity against HIV-1. The derivatives exhibited EC50 values indicating effective inhibition of viral replication while maintaining high selectivity indices (CC50/EC50 ratios exceeding 100) .
Case Study 2: Metabolic Studies
Investigations into the metabolic effects of this compound revealed alterations in lipid metabolism, specifically its role in triglyceride accumulation within hepatocytes. These findings suggest implications for managing metabolic disorders such as fatty liver disease, highlighting the compound's potential therapeutic applications .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism by which 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the sulfonyl and carboxylic acid groups can participate in various interactions, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, affecting their activity and function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and related derivatives:
Key Observations :
- Lipophilicity : The target compound’s 2-methylpropane sulfonyl group likely increases logP compared to unsubstituted thiophene-2-carboxylic acid but remains lower than thioether derivatives (e.g., Compound 1). Calculated logP (clogP) values for similar thiophene sulfonamides range from 1.5–2.5, influenced by substituent bulk .
- Acidity : The electron-withdrawing sulfonyl group lowers the pKa of the carboxylic acid (~2.5–3.5), enhancing ionization in physiological conditions compared to amide or thioether analogs .
Biological Activity
3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid, also known as 5-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid , is an organic compound belonging to the class of thiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
- Molecular Formula : C9H12O4S2
- Molecular Weight : 248.32 g/mol
- CAS Number : 51285-58-6
The biological activity of this compound is attributed to its unique structural features:
- Sulfonyl Group : Acts as an electrophilic center, facilitating nucleophilic attacks by biological molecules.
- Carboxylic Acid Group : Can form hydrogen bonds and ionic interactions with target proteins, enhancing binding affinity.
- Thiophene Ring : Provides aromatic stability and participates in π-π interactions with aromatic residues in proteins.
These interactions are crucial for the compound's efficacy against various biological targets.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of thiophene derivatives, including this compound. It has been shown to exhibit activity against several bacterial strains, including resistant strains.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 25–50 | M. tuberculosis H37Rv |
| Reference Drug (Rifampicin) | 0.5 | M. tuberculosis H37Rv |
The compound demonstrated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting potential for development as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory research. Studies indicate that thiophene derivatives can inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
Case Studies
- Study on Drug Resistance : A study evaluated the effects of this compound on drug-resistant M. tuberculosis strains. The results indicated that this compound could be effective against strains resistant to first-line therapies .
- In Vivo Models : Animal models have been used to assess the anti-inflammatory properties of thiophene derivatives. The results showed a significant reduction in inflammation markers when treated with the compound compared to control groups .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other thiophene derivatives:
| Compound | Structure | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Structure | Moderate | Significant |
| 5-(Thiophen-2-yl)-1H-pyrazole | Structure | High | Moderate |
| Thiophene Derivative X | Structure | Low | Low |
This table highlights that while other compounds may exhibit high antimicrobial activity, they may lack the anti-inflammatory effects observed in this compound.
Q & A
Q. What are the optimized synthetic routes for 3-(2-Methyl-propane-2-sulfonyl)-thiophene-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of sulfonyl-containing thiophene derivatives often involves sulfonation or coupling reactions. For analogous compounds like 3-methylthiophene-2-carboxylic acid, high yields (up to 80%) are achieved via carboxylation of 3-methylthiophene using CO₂ and a base (e.g., NaOH) under controlled pressure and temperature . For the target compound, introducing the 2-methyl-propane-2-sulfonyl group may require sulfonylation of the thiophene ring using tert-butyl sulfonyl chloride in the presence of a catalyst (e.g., Pd or Cu). Optimization should focus on:
- Solvent selection (polar aprotic solvents like DMF or THF).
- Temperature control (60–100°C to balance reactivity and side reactions).
- Stoichiometric ratios (1:1.2 thiophene:sulfonyl reagent).
Comparative yield data for similar sulfonyl-thiophene syntheses suggest yields ranging from 50–75%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm sulfonyl group integration (δ ~3.1–3.3 ppm for tert-butyl protons) and thiophene ring protons (δ ~6.8–7.5 ppm) .
- HPLC-MS : To assess purity (≥95%) and molecular ion peaks (expected m/z ~260–280 for [M+H]⁺) .
- FT-IR : Sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
- Elemental Analysis : Verify C, H, S, and O content against theoretical values (e.g., C₈H₁₂O₄S₂) .
Q. How does the sulfonyl group influence the solubility and stability of thiophene-2-carboxylic acid derivatives?
- Methodological Answer : The tert-butyl sulfonyl group enhances hydrophobicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, chloroform). For storage, maintain the compound at ambient temperatures in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the sulfonyl group . Stability studies on analogous compounds show no degradation over 6 months when stored at –20°C in the dark .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the thiophene ring for electrophilic substitution at the 5-position. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst with aryl boronic acids (1.5 equiv) in a 2:1 THF/H₂O mixture at 80°C. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane). Mechanistic studies on similar compounds suggest the sulfonyl group stabilizes the transition state, reducing activation energy by 15–20 kJ/mol .
Q. How can researchers resolve contradictions in reported biological activities of sulfonyl-thiophene derivatives?
- Methodological Answer : Discrepancies in biological data (e.g., IC₅₀ values) often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using:
- In vitro assays : Use a panel of cell lines (e.g., HEK293, HeLa) and control for DMSO concentrations (<0.1%).
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify off-target effects.
- Molecular docking : Compare binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina.
For example, conflicting reports on COX-2 inhibition by sulfonyl-thiophenes were resolved by identifying solvent-dependent protein denaturation .
Q. What strategies mitigate side reactions during the synthesis of sulfonyl-thiophene-carboxylic acid conjugates?
- Methodological Answer : Common side reactions include sulfonate ester formation and ring sulfonation. Mitigation approaches:
- Protecting Groups : Temporarily protect the carboxylic acid with methyl ester groups during sulfonylation .
- Low-Temperature Reactions : Perform sulfonylation at 0–5°C to suppress electrophilic ring substitution.
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity .
Post-reaction, purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the desired product from sulfonate byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
